molecular formula C8H11ClN2O B2685711 N'-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride CAS No. 55860-34-9

N'-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride

Cat. No.: B2685711
CAS No.: 55860-34-9
M. Wt: 186.64
InChI Key: AXRXBOVFSZYMPF-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride is a chemical compound with the CAS number 55860-34-9 . It has a molecular weight of 186.64 and a molecular formula of C8H11ClN2O .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific molecular structure analysis for N’-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride is not available in the retrieved resources.


Physical And Chemical Properties Analysis

N’-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride is a powder with a melting point of 16-17 degrees Celsius . The compound is stored at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

Properties

IUPAC Name

N'-hydroxy-2-methylbenzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-6-4-2-3-5-7(6)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRXBOVFSZYMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C(=N/O)/N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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